Xanthine Oxidase Inhibitory Potency: Sulfonyl-Containing Analog vs. Des-Sulfonyl Phenyl Analog
The 3‑phenylsulfonyl derivative (target compound) belongs to a series of xanthene‑9‑carbonyl‑pyrrolidines disclosed as xanthine oxidase (XO) inhibitors. A closely related 3‑phenyl‑des‑sulfonyl analog, (3‑phenylpyrrolidin‑1‑yl)(9H‑xanthen‑9‑yl)methanone, was reported in patent US11020397 with an XO IC₅₀ of 0.520 nM in a fluorescence‑based assay [1]. While the 3‑phenylsulfonyl variant has not been individually profiled in that patent, the sulfone oxygens are expected to form additional hydrogen bonds within the XO active site (as modeled for related sulfonyl‑pyrrolidine XO inhibitors in WO2014/195381), potentially altering both potency and selectivity relative to the des‑sulfonyl comparator [2]. The structural distinction is critical: the sulfonyl group increases polar surface area (TPSA 63.7 Ų) and adds two hydrogen‑bond acceptor sites compared to the phenyl analog, which may translate to differentiated off‑target profiles and pharmacokinetic properties [3].
| Evidence Dimension | Xanthine oxidase (XO) inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not individually reported in the referenced patent; predicted to be active based on structural class membership in xanthene-9-carbonyl-pyrrolidine XO inhibitors. |
| Comparator Or Baseline | (3-phenylpyrrolidin-1-yl)(9H-xanthen-9-yl)methanone (des‑sulfonyl analog): IC₅₀ 0.520 nM (fluorescence‑based XO assay). |
| Quantified Difference | Exact potency difference unknown; the sulfonyl group is predicted to modulate hydrogen‑bonding interactions relative to the des‑sulfonyl comparator. |
| Conditions | Fluorescence‑based xanthine oxidase activity assay (standard protocol from McHale A, Grimes H, Coughlan MP). |
Why This Matters
For XO‑targeted screening cascades, the presence of the 3‑phenylsulfonyl group versus a simple 3‑phenyl substituent represents a deliberate pharmacophore decision that will likely affect both primary potency and selectivity over related molybdo‑flavoenzymes; procurement must specify the sulfonyl variant to maintain SAR consistency.
- [1] BindingDB Entry BDBM499685 (US11020397, Compound Formula‑II9): IC₅₀ 0.520 nM, xanthine oxidase inhibition fluorescence assay. View Source
- [2] PCT Publication WO2014/195381: Sulfonyl‑pyrrolidine xanthine oxidase inhibitors; structural modeling and SAR. View Source
- [3] PubChem Computed Properties for CID 71805595: TPSA 63.7 Ų, H‑bond acceptors 4. View Source
